
6-Phosphogluconic acid cyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phosphogluconic acid cyclohexylammonium salt is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . It is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Applications De Recherche Scientifique
6-Phosphogluconic acid cyclohexylammonium salt has a wide range of applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of enzymes involved in the pentose phosphate pathway.
Molecular Biology: The compound is used in studies related to metabolic pathways and cellular processes.
Medicine: It is used in research focused on metabolic disorders and the development of therapeutic agents.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Phosphogluconic acid cyclohexylammonium salt is 6-Phosphogluconate dehydrogenase (6PGD) . This enzyme plays a crucial role in the metabolism of regulatory T cells (Tregs), which are distinct subsets of CD4+ T cells that limit inflammatory responses by suppressing self-reactive T cells .
Mode of Action
This compound interacts with its target, 6PGD, by inhibiting its function . This inhibition results in a substantial reduction of Tregs suppressive function and shifts toward Th1, Th2, and Th17 phenotypes .
Biochemical Pathways
The compound affects the pentose phosphate pathway (PPP) . In the oxidative phase of PPP, glucose is metabolized to glucose 6-phosphate (G6P), which has alternative fates via glycolysis and as the entry point into the PPP . The inhibition of 6PGD by the compound blocks the oxidative PPP, leading to improved glycolysis and enhanced non-oxidative PPP to support nucleotide biosynthesis .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The inhibition of 6PGD by this compound leads to a substantial reduction of Tregs suppressive function . This results in shifts toward Th1, Th2, and Th17 phenotypes, which can lead to the development of fetal inflammatory disorder in a mice model . These shifts also improve anti-tumor responses and worsen the outcomes of colitis model .
Action Environment
It is known that the compound is stable at -20°c , suggesting that temperature could be a significant environmental factor influencing its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-phosphogluconic acid cyclohexylammonium salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{6-Phosphogluconic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound} ]
The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and characterized to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phosphogluconic acid cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to yield specific derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different phosphorylated derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phosphogluconic acid tris(cyclohexylamine) salt
- D-Gluconate 6-phosphate tris(cyclohexylamine) salt
Uniqueness
6-Phosphogluconic acid cyclohexylammonium salt is unique due to its specific structure and the presence of the cyclohexylammonium group, which can influence its solubility and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific biochemical applications where these properties are advantageous .
Propriétés
IUPAC Name |
cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHTXLJGDNMPZ-SUQHJANCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N3O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
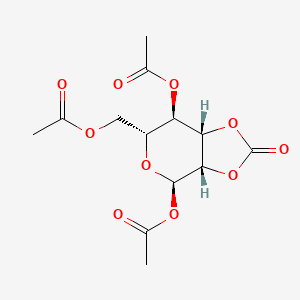
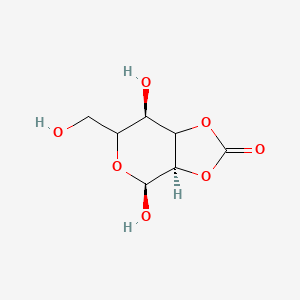
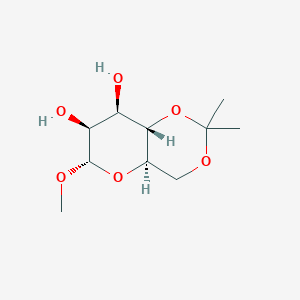
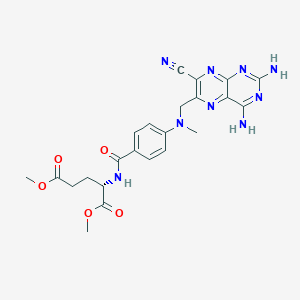
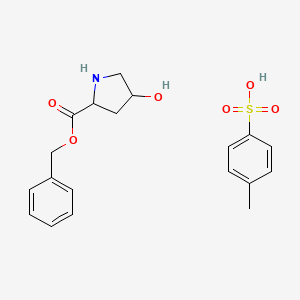





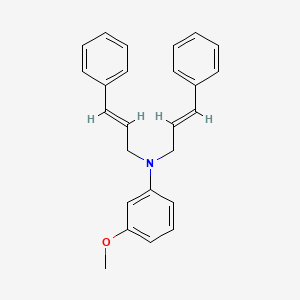

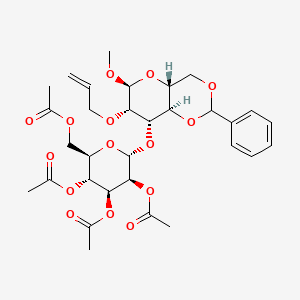
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
